molecular formula C12H22NaO7S B085739 Sodium 1,4-diisobutyl sulfosuccinate CAS No. 127-39-9

Sodium 1,4-diisobutyl sulfosuccinate

Cat. No.: B085739
CAS No.: 127-39-9
M. Wt: 333.36 g/mol
InChI Key: FXZAUBIBKADOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1,4-diisobutyl sulfosuccinate: is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent wetting, dispersing, and emulsifying properties. The compound is often utilized in formulations requiring surface-active agents, such as detergents, emulsifiers, and dispersants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1,4-diisobutyl sulfosuccinate is synthesized through the esterification of maleic acid with isobutanol, followed by sulfonation with sodium bisulfite. The reaction typically occurs in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. The raw materials, maleic acid and isobutanol, are reacted in a reactor with a catalyst. The resulting ester is then sulfonated using sodium bisulfite to produce the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 1,4-diisobutyl sulfosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

127-39-9

Molecular Formula

C12H22NaO7S

Molecular Weight

333.36 g/mol

IUPAC Name

sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17);

InChI Key

FXZAUBIBKADOBA-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O.[Na]

Key on ui other cas no.

127-39-9

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sodium 1,4-diisobutyl sulfosuccinate
Reactant of Route 2
Reactant of Route 2
Sodium 1,4-diisobutyl sulfosuccinate
Reactant of Route 3
Reactant of Route 3
Sodium 1,4-diisobutyl sulfosuccinate
Reactant of Route 4
Reactant of Route 4
Sodium 1,4-diisobutyl sulfosuccinate
Reactant of Route 5
Reactant of Route 5
Sodium 1,4-diisobutyl sulfosuccinate
Reactant of Route 6
Sodium 1,4-diisobutyl sulfosuccinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.